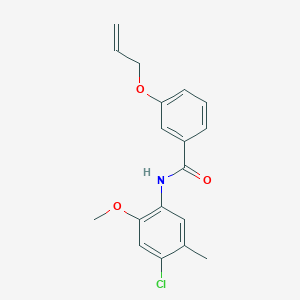
N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide
Overview
Description
N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 2 and 6 positions, a methoxy group at the 2 position, and a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and 2-methoxy-3-methylbenzoic acid.
Amide Formation: The 2,6-dichloroaniline is reacted with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Quality Control: Rigorous quality control measures including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the methoxy and methyl groups.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) to inhibit the production of prostaglandins, thereby exerting anti-inflammatory effects.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.
N-(2,6-dichlorophenyl)-N-mesityl formamidine: Another compound with a dichlorophenyl group, used in coordination chemistry and as a potential CYP3A4 inhibitor.
Uniqueness
N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-5-3-6-10(14(9)20-2)15(19)18-13-11(16)7-4-8-12(13)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNASVEQCMQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)
![2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-methylacetamide](/img/structure/B4410928.png)
![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)

![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
![4-[4-(2-Quinolin-8-yloxyethoxy)phenyl]butan-2-one](/img/structure/B4410975.png)
![1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4410979.png)

![3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4410993.png)

![3-[(2,6-dimethylphenoxy)methyl]-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4410999.png)
![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B4411013.png)
![[3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate](/img/structure/B4411018.png)
